molecular formula C22H24N2O5S2 B11033150 Methyl 3-[methyl(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[methyl(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11033150
M. Wt: 460.6 g/mol
InChI Key: WVTOWPDQUODTPU-UHFFFAOYSA-N
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Description

METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzothiophene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the sulfonamide and carbamoyl groups. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include sulfur-containing compounds, amines, and methylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger quantities of reagents and products .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE: shares similarities with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its combination of functional groups and its specific structure. This combination allows for unique interactions with biological targets and chemical reactivity that is not observed in simpler or less functionalized compounds .

Properties

Molecular Formula

C22H24N2O5S2

Molecular Weight

460.6 g/mol

IUPAC Name

methyl 3-[methyl-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C22H24N2O5S2/c1-14(2)15-9-11-16(12-10-15)23-19(25)13-24(3)31(27,28)21-17-7-5-6-8-18(17)30-20(21)22(26)29-4/h5-12,14H,13H2,1-4H3,(H,23,25)

InChI Key

WVTOWPDQUODTPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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